

Ajicure MY-24: Application Notes for Electronic Potting and Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Formulation Professionals

These application notes provide detailed information and protocols for the use of Ajicure MY-24, a latent curing agent and accelerator, in one-component epoxy resin systems for electronic potting and encapsulation. Ajicure MY-24 is an amine adduct-based, micro-ground powder designed to provide a balance of long pot life at ambient temperatures and rapid curing at elevated temperatures, making it ideal for demanding electronic applications.

Introduction

Ajicure MY-24 serves as a crucial component in the formulation of one-component epoxy systems, offering enhanced thermal stability, superior mechanical properties, and high adhesive strength to the cured product.[1][2] Its primary function is to act as a latent hardener or as an accelerator for other hardeners like dicyandiamide (DICY) and acid anhydrides.[2][3] This latency is achieved through its low solubility in epoxy resin at room temperature, which prevents premature curing and ensures a long shelf life of the formulated system.[3] Upon heating, Ajicure MY-24 becomes soluble and initiates the polymerization of the epoxy resin.[3]

These characteristics make it highly suitable for electronic potting and encapsulation, where it is essential to protect sensitive electronic components from moisture, dust, mechanical stress, and thermal shock.

Physical and Chemical Properties



A summary of the key physical and chemical properties of Ajicure MY-24 is presented in the table below.

Property	Value	
Appearance	Pale brown powder[4]	
Chemical Type	Amine Adduct[1]	
Specific Gravity	1.21[4]	
Melting Point (°C)	120[4]	
Average Particle Size (μm)	10[4]	

Key Performance Characteristics for Electronic Applications

Formulations containing Ajicure MY-24 exhibit properties that are highly desirable for the protection of electronic components.

Curing Properties and Pot Life

One of the primary advantages of Ajicure MY-24 is its ability to enable low-temperature curing while maintaining a long pot life. A typical formulation with a liquid Bisphenol A epoxy resin can have a pot life of up to 3 months at 40°C.[3] Curing can be achieved at temperatures as low as 80-100°C in a relatively short time (30-60 minutes).[4]

Mechanical and Thermal Properties of Cured Formulations

The cured epoxy system exhibits excellent mechanical and thermal properties, ensuring the reliability of the encapsulated electronic components.



Property	Value (with liquid Bisphenol A epoxy resin)	
Cure Schedule	100°C for 60 minutes[3]	
Glass Transition Temperature (Tg)	100°C[3]	
Tensile Shear Strength	240 Kgf/cm ² [3]	
Appearance of Cured Product	Pale yellow, clear with luster[4]	

Electrical Properties of Cured Formulations

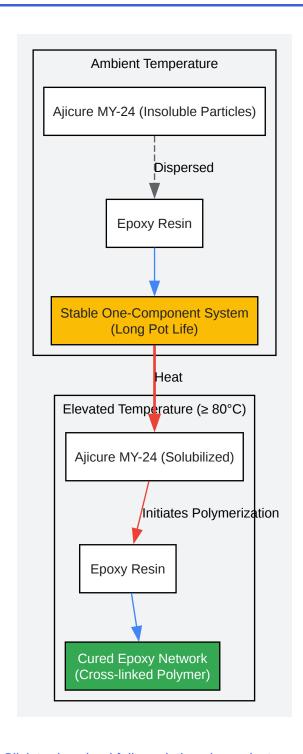
For electronic potting and encapsulation, the electrical insulating properties of the cured epoxy are critical. The following table summarizes the typical electrical properties of an epoxy system cured with a related Ajicure product, which are indicative of the performance expected from an Ajicure MY-24 formulation.

Property	Typical Value	Test Method
Volume Resistance ($\Omega \cdot cm$)	5.2 x 10 ¹⁶	JIS K 6911 (1979)
Permittivity (Dielectric Constant)	3.26	JIS K 6911 (1979)
Dielectric Tangent (%)	0.6	JIS K 6911 (1979)

Signaling Pathways and Workflow Diagrams Curing Mechanism of Ajicure MY-24 in Epoxy Resins

The following diagram illustrates the latent curing mechanism of Ajicure MY-24. At ambient temperature, the insoluble particles are dispersed in the epoxy resin. Upon heating, the particles dissolve and the amine adduct initiates the polymerization of the epoxy resin.





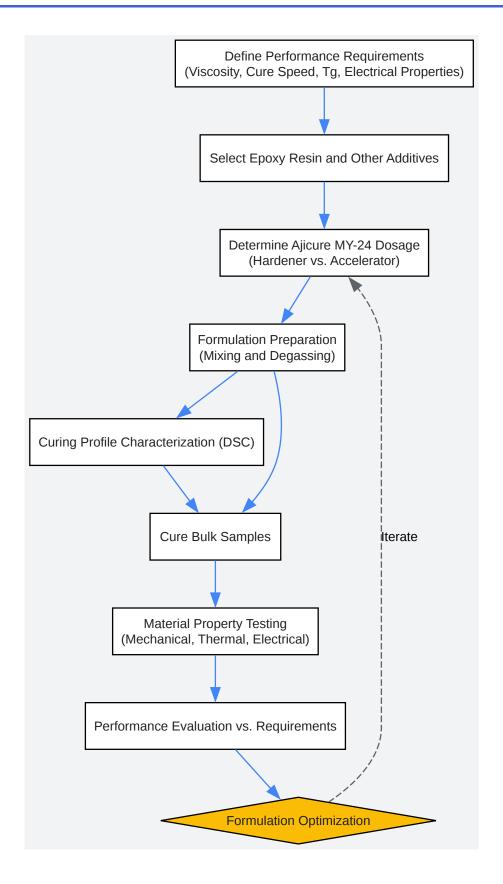
Click to download full resolution via product page

Caption: Latent Curing Mechanism of Ajicure MY-24.

Experimental Workflow for Formulation Development

This diagram outlines a typical experimental workflow for developing and characterizing a new electronic potting formulation using Ajicure MY-24.





Click to download full resolution via product page

Caption: Formulation Development Workflow.



Experimental Protocols Formulation Preparation for Electronic Potting

This protocol describes the preparation of a one-component epoxy formulation using Ajicure MY-24.

Materials:

- Liquid Epoxy Resin (e.g., Bisphenol A or Bisphenol F based)
- Ajicure MY-24
- Planetary centrifugal mixer or a vacuum mixer
- · Syringes or dispensing equipment

Procedure:

- Resin Preparation: Weigh the desired amount of liquid epoxy resin into the mixing vessel. If the resin is highly viscous, it can be pre-heated to 40-50°C to reduce viscosity.
- Ajicure MY-24 Addition:
 - As a Hardener: Add 15-25 phr (parts per hundred parts of resin) of Ajicure MY-24 to the epoxy resin.[1]
 - As an Accelerator: For systems containing other hardeners like DICY or acid anhydrides,
 add 1-5 phr of Ajicure MY-24.[1]

Mixing:

- It is recommended to use a vacuum mixer to avoid entrapping air and moisture, which can affect the storage stability of the mixture.[4]
- If a kneading roller is used, add Ajicure MY-24 at the final stage of mixing to minimize any potential impact on storage stability.[4]
- Mix until the Ajicure MY-24 powder is homogeneously dispersed in the epoxy resin.



- Degassing: After mixing, degas the formulation under vacuum to remove any entrapped air bubbles. This is critical to prevent voids in the final potted component.
- Storage: Store the formulated one-component system in a sealed container at or below room temperature. The pot life is typically several months at 40°C.[3]

Potting and Curing of Electronic Components

This protocol outlines the process of encapsulating electronic components with the prepared formulation.

Procedure:

- Component Preparation: Ensure the electronic components and the housing are clean, dry, and free of any contaminants.
- Dispensing: Dispense the formulated epoxy system into the housing, ensuring complete coverage of the components to be protected.
- Curing: Transfer the potted component to an oven for curing. A typical curing schedule is 60 minutes at 100°C.[3] For different applications, the curing temperature can range from 80-120°C for 30-60 minutes.[5]
- Cooling: After the curing cycle is complete, allow the component to cool down to room temperature.

Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for analyzing the curing behavior of an Ajicure MY-24 formulation using DSC.

Procedure:

- Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy formulation in a hermetically sealed aluminum DSC pan.
- DSC Analysis (Non-isothermal):



- Place the sample in the DSC cell.
- Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
- The resulting thermogram will show an exothermic peak representing the curing reaction. The area under this peak corresponds to the total heat of cure.
- DSC Analysis (Isothermal):
 - Place the sample in the DSC cell and rapidly heat it to the desired isothermal curing temperature (e.g., 100°C).
 - Hold the sample at this temperature until the exothermic reaction is complete.
 - This analysis provides information on the time to peak and the degree of cure at a specific temperature.
- Data Analysis: From the DSC data, parameters such as the onset of curing temperature, peak exothermic temperature, and the total heat of reaction can be determined to optimize the curing process.

Safety and Handling

- Handle Ajicure MY-24 in a well-ventilated area to prevent dust inhalation.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
- Store in a cool, dark place in a tightly sealed container to prevent moisture absorption.

By following these guidelines and protocols, researchers and formulation scientists can effectively utilize Ajicure MY-24 to develop high-performance one-component epoxy systems for the reliable potting and encapsulation of electronic components.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. specialchem.com [specialchem.com]
- 2. univarsolutions.co.uk [univarsolutions.co.uk]
- 3. Ajicure MY 24 | 134091-75-1 | Benchchem [benchchem.com]
- 4. epoxy hardener AJICURE GUIDELINE [epoxy-hardener.com]
- 5. epoxy hardener AJICURE APPLICATIONS [epoxy-hardener.com]
- To cite this document: BenchChem. [Ajicure MY-24: Application Notes for Electronic Potting and Encapsulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179765#ajicure-my-24-for-electronic-potting-and-encapsulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com